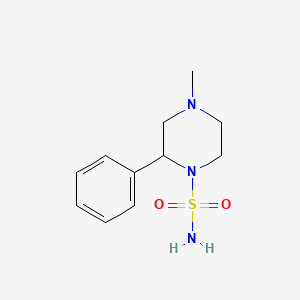

4-Methyl-2-phenylpiperazine-1-sulfonamide

説明

特性

IUPAC Name |

4-methyl-2-phenylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMACSYNVGRFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Piperazine Ring Formation and Substitution

A common approach involves the reaction of beta-chloro-N-methyl-N-chloroethyl phenylethylamine with appropriate nucleophiles in polar aprotic solvents such as dimethylformamide (DMF). This reaction proceeds under controlled temperature and stirring conditions to yield the substituted piperazine ring with phenyl and methyl groups at the 2 and 4 positions, respectively.

Hydrolysis and purification steps follow, often involving strong acids such as sulfuric acid (98% concentration) to remove protecting groups or to convert intermediates into the desired piperazine derivative.

Catalytic Reduction Techniques

- Another method involves catalytic hydrogenation of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine using a partially deactivated palladium catalyst containing iron sulfate in aqueous sulfuric acid. The reaction is typically carried out at 0–40 °C for 1 to 5 hours under mild pressure (1 to 10 kgf/cm²). This process efficiently produces the 4-methyl-2-phenylpiperazine intermediate with high purity after recrystallization from solvents like toluene, methanol, or heptane.

Introduction of the Sulfonamide Group

The key functionalization step to obtain 4-methyl-2-phenylpiperazine-1-sulfonamide is the sulfonylation of the piperazine nitrogen.

Sulfonylation Reaction

Sulfonyl chlorides are reacted with the piperazine derivative in the presence of bases such as sodium acetate in aqueous or mixed solvent systems. The reaction conditions typically involve heating at 80–85 °C for several hours (e.g., 8 hours) to achieve efficient sulfonamide bond formation.

The reaction mixture is then worked up by filtration and washing to isolate the sulfonamide product as a solid, often a dark brown powder with yields around 80% or higher.

Purification and Characterization

- The sulfonamide products are purified by recrystallization or chromatographic techniques. Characterization includes melting point determination, FTIR spectroscopy (noting characteristic sulfonamide S=O stretches around 1380 cm⁻¹), and chromatographic purity analyses.

Representative Preparation Process Summary

Detailed Research Findings and Notes

The palladium-catalyzed reduction method provides a scalable and industrially feasible route avoiding expensive reducing agents like lithium aluminum hydride and anhydrous conditions.

The sulfonylation step is straightforward and efficient, with sodium acetate acting as a mild base to neutralize hydrochloric acid formed during the reaction, thus driving the reaction to completion.

The choice of solvents for recrystallization (e.g., toluene, methanol, heptane) plays a significant role in obtaining high-purity crystalline products suitable for further pharmaceutical applications.

Structural studies of related piperazine sulfonamides reveal important hydrogen bonding and molecular packing features that can influence the physical properties of the final compound.

化学反応の分析

4-Methyl-2-phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of N-substituted derivatives.

科学的研究の応用

Synthetic Approaches

The synthesis of 4-methyl-2-phenylpiperazine-1-sulfonamide can be achieved through various methods, often involving the reaction of piperazine derivatives with sulfonyl chlorides or other sulfonating agents. For example, one notable synthetic route involves the reaction of para-toluenesulfonamide with 4-methyl-2-phenylpiperazine in the presence of strong acids like sulfuric acid . This method has been optimized to yield high purity and efficiency.

Table 1: Synthetic Routes for 4-Methyl-2-phenylpiperazine-1-sulfonamide

| Method | Reagents | Yield |

|---|---|---|

| Reaction with sulfonyl chloride | Para-toluenesulfonamide + 4-methyl-2-phenylpiperazine | High (75%) |

| Acid-catalyzed synthesis | Sulfuric acid (98%) + piperazine derivative | Moderate |

Antidepressant Properties

One significant application of 4-methyl-2-phenylpiperazine-1-sulfonamide is in the synthesis of mirtazapine, an antidepressant used to treat major depressive disorder. Mirtazapine acts as a noradrenergic and specific serotonergic antidepressant (NaSSA), enhancing neurotransmitter activity in the brain. The compound serves as an intermediate in mirtazapine synthesis, showcasing its relevance in developing effective antidepressant therapies .

Antimicrobial Activity

Sulfonamides, including derivatives like 4-methyl-2-phenylpiperazine-1-sulfonamide, exhibit antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism makes such compounds valuable in treating bacterial infections .

Case Studies and Research Findings

Research has demonstrated that piperazine derivatives can enhance drug solubility and bioavailability. A study highlighted the role of piperazine moieties in improving pharmacokinetic properties across various therapeutic agents . Moreover, structural analyses using X-ray crystallography have provided insights into the conformational stability and interactions of these compounds at the molecular level .

Table 2: Case Studies on Piperazine Derivatives

| Study | Focus | Findings |

|---|---|---|

| Synthesis Review | Piperazine-containing drugs | Highlighted structural advantages |

| Crystal Structure Analysis | 4-Phenyl-piperazine derivatives | Provided insight into molecular interactions |

| Pharmacological Profile | Antidepressant effects | Confirmed efficacy in treating depression |

作用機序

The mechanism of action of 4-Methyl-2-phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl (CF₃) group in compound 3e significantly enhances lipophilicity, which may improve blood-brain barrier penetration compared to 4-Methyl-2-phenylpiperazine-1-sulfonamide .

Synthetic Challenges :

- 4-Methyl-2-phenylpiperazine-1-sulfonamide’s discontinuation () contrasts with the stable crystalline derivative in , suggesting that counterions (e.g., TFA) or protective groups (e.g., tert-butyl carbamate) may enhance synthetic feasibility .

Biological Activity Trends :

- Piperazine sulfonamides with heterocyclic appendages (e.g., thiazole in ) often exhibit enhanced receptor binding due to π-π stacking interactions .

- highlights that sulfonamide derivatives show broad-spectrum bioactivity, including anti-inflammatory and antibacterial effects, though specific data for 4-Methyl-2-phenylpiperazine-1-sulfonamide remain unverified .

生物活性

4-Methyl-2-phenylpiperazine-1-sulfonamide (CAS No. 1094315-38-4) is a sulfonamide derivative that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its piperazine core, which is known for modulating various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-phenylpiperazine-1-sulfonamide features a piperazine ring substituted with a methyl and phenyl group, along with a sulfonamide functional group. This configuration is crucial for its interaction with biological targets.

4-Methyl-2-phenylpiperazine-1-sulfonamide exhibits significant biological activities through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

- Receptor Modulation : It interacts with various receptors in the body, potentially influencing neurotransmitter systems and other signaling pathways. This modulation can affect pain perception and inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate that 4-Methyl-2-phenylpiperazine-1-sulfonamide possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Methyl-2-phenylpiperazine-1-sulfonamide:

Case Study 1: COX Inhibition

A study evaluated the COX inhibitory activity of several sulfonamide derivatives, including 4-Methyl-2-phenylpiperazine-1-sulfonamide. The results demonstrated that this compound selectively inhibited COX-2 over COX-1, suggesting its potential use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 2: Antimicrobial Evaluation

In a separate investigation, the antimicrobial efficacy of 4-Methyl-2-phenylpiperazine-1-sulfonamide was assessed against several bacterial strains. The compound showed significant inhibitory effects, indicating its potential as an antimicrobial agent.

Case Study 3: Cancer Cell Studies

Research focusing on cancer therapy highlighted the role of this compound in targeting Mcl-1, an anti-apoptotic protein overexpressed in many cancers. By inhibiting Mcl-1 interactions, the compound induced apoptosis in cancer cells, demonstrating its therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-Methyl-2-phenylpiperazine-1-sulfonamide?

- Methodological Answer : A stepwise approach is advised, starting with piperazine ring formation via ethylenediamine and dihaloalkane reactions under basic conditions. Subsequent sulfonamide functionalization can be achieved using sulfonyl chlorides in anhydrous dichloromethane with triethylamine as a base. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) improves purity . For analogs, substituent introduction at the phenyl or methyl groups requires controlled stoichiometry and temperature (e.g., 0–5°C for electrophilic substitutions) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm piperazine ring conformation and substituent positions using H and C NMR, noting characteristic shifts for sulfonamide protons (~3.1–3.5 ppm) and aromatic protons (~6.8–7.4 ppm) .

- X-ray crystallography : Resolve stereochemistry and crystal packing; demonstrates the use of XRPD for polymorph identification .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies address contradictory biological activity data for piperazine-sulfonamide analogs?

- Methodological Answer : Adopt a multi-target SAR framework:

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at sulfonamide or phenyl groups .

- Molecular docking : Screen against targets like dopamine receptors or enzymes (e.g., acetylcholinesterase) using software such as AutoDock Vina. highlights docking scores correlating with anti-Alzheimer’s activity .

- In vitro validation : Use enzyme inhibition assays (e.g., IC measurements) to resolve discrepancies between computational predictions and experimental results .

Q. What experimental designs are effective for resolving discrepancies in reported antimicrobial efficacy of related sulfonamide-piperazine hybrids?

- Methodological Answer :

- Biofilm quantification : Use crystal violet assays to compare biofilm inhibition across bacterial strains, as in ’s study on bacterial resistance mechanisms .

- Synergistic studies : Test combinations with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays to identify additive or antagonistic effects .

- Metabolic profiling : Employ LC-MS to assess bacterial metabolite changes post-treatment, linking efficacy to specific pathways .

Q. How can computational methods guide the identification of novel biological targets for this compound?

- Methodological Answer :

- Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify key functional groups (e.g., sulfonamide’s hydrogen-bond acceptor sites) .

- Machine learning : Train models on PubChem BioAssay data to predict kinase or GPCR interactions. references QSAR models for dopamine receptor affinity .

- Network pharmacology : Map compound-target-disease networks using platforms like STITCH to identify off-target effects .

Q. What strategies are recommended for polymorph screening and stability analysis?

- Methodological Answer :

- High-throughput crystallization : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate polymorphs .

- Thermal analysis : Use TGA/DSC to assess decomposition temperatures and hygroscopicity. reports polymorph-specific melting points (e.g., 153–165°C) .

- Stability studies : Store samples under ICH guidelines (25°C/60% RH) and monitor via HPLC for degradation products (e.g., sulfonic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。